molecular formula C10H10ClNOS B5130243 2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B5130243
M. Wt: 227.71 g/mol
InChI Key: BYOSTEFUXFDWRR-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one is a chemical compound belonging to the thiazolidinone family Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and a suitable methylating agent. The reaction proceeds under acidic conditions, often using hydrochloric acid as a catalyst. The process involves the formation of an intermediate thiazolidine ring, followed by methylation to introduce the methyl group at the 5-position.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.

Major Products Formed:

  • Oxidation: Formation of hydroxyl or carboxyl groups.

  • Reduction: Reduction of carbonyl groups to alcohols.

  • Substitution: Replacement of chlorine atoms with other functional groups.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It exhibits antimicrobial properties, making it a candidate for the development of new antibiotics and antifungal agents.

  • Medicine: Research has shown its potential in treating inflammatory diseases and cancer due to its anti-inflammatory and antitumor activities.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one exerts its effects involves the interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory responses or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 2-(4-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

  • 2-(3-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one

The uniqueness of 2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one lies in its specific arrangement of atoms, which can lead to distinct biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-4-2-3-5-8(7)11/h2-6,10H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOSTEFUXFDWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC(S1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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